4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid
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Overview
Description
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid is an organic compound characterized by the presence of a furan ring and a benzoic acid moiety. This compound is of interest due to its unique structural features, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of furfural with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, alkyl halides, or other electrophiles/nucleophiles in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]phenol
- 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]aniline
- 4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzaldehyde
Uniqueness
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound features a furan moiety and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Antioxidant Activity
Research indicates that compounds with furan rings often exhibit significant antioxidant properties. The antioxidant capacity is crucial for neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that benzoic acid derivatives, including those with furan substituents, demonstrated enhanced antioxidant activity compared to their non-furan counterparts .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored in various studies. It has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiproliferative Effects
This compound has also been studied for its antiproliferative effects on cancer cell lines. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest. The activation of caspases and modulation of apoptotic pathways have been observed, suggesting its potential as a therapeutic agent in oncology .
In Vitro Studies
In a series of in vitro studies, this compound was evaluated for its effects on human foreskin fibroblasts. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly enhanced proteasomal activity and induced the expression of cathepsins B and L, which are crucial for protein degradation pathways .
Concentration (µM) | Proteasomal Activity (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
---|---|---|---|
5 | 250 | 150 | 175 |
10 | 300 | 200 | 225 |
20 | 350 | 250 | 275 |
In Vivo Studies
A recent study investigated the immunomodulatory effects of this compound in a murine model subjected to lipopolysaccharide (LPS) treatment. The findings revealed that administration of the compound resulted in an increase in regulatory T-cell populations and enhanced FoxP3 expression, indicating its potential role in modulating immune responses during inflammatory conditions .
Properties
IUPAC Name |
4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYUZJPFGCNSRG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.